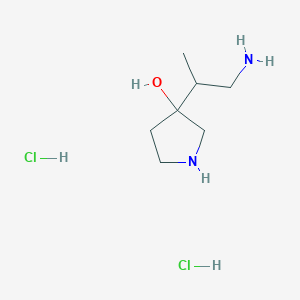3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride
CAS No.: 2470440-51-6
Cat. No.: VC5005340
Molecular Formula: C7H18Cl2N2O
Molecular Weight: 217.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2470440-51-6 |
|---|---|
| Molecular Formula | C7H18Cl2N2O |
| Molecular Weight | 217.13 |
| IUPAC Name | 3-(1-aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride |
| Standard InChI | InChI=1S/C7H16N2O.2ClH/c1-6(4-8)7(10)2-3-9-5-7;;/h6,9-10H,2-5,8H2,1H3;2*1H |
| Standard InChI Key | OYCLBCHTLYNMAW-UHFFFAOYSA-N |
| SMILES | CC(CN)C1(CCNC1)O.Cl.Cl |
Introduction
Chemical Structure and Stereochemistry
The core structure of 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol dihydrochloride consists of a five-membered pyrrolidine ring with hydroxyl and aminopropanol substituents at the 3-position. The stereochemistry is critical, as the (R)-configuration of the 1-aminopropan-2-yl group influences biological activity. X-ray crystallography and NMR studies of analogous compounds, such as (R)-2-(pyrrolidin-3-yl)propan-2-ol hydrochloride, confirm that the stereochemical arrangement governs hydrogen bonding and molecular interactions .
Table 1: Key Structural Features
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₈Cl₂N₂O₂ |
| Molecular Weight | 239.15 g/mol |
| Stereocenters | 2 (C3 of pyrrolidine and C2 of aminopropanol) |
| Salt Form | Dihydrochloride |
Synthesis and Optimization
Chiral Starting Materials
The synthesis begins with enantiomerically pure precursors, such as (R)-1-amino-3-chloro-2-propanol hydrochloride (CAS 34839-14-0), a building block for introducing the aminopropanol moiety . This compound undergoes nucleophilic substitution with pyrrolidin-3-ol derivatives under basic conditions. For example, microwave-assisted coupling using Na₂CO₃ in acetonitrile at 80°C facilitates the formation of the C–N bond while preserving stereochemistry .
Cyclization and Functionalization
A critical step involves cyclizing intermediates to form the pyrrolidine ring. Patent WO2013180197A1 describes analogous syntheses using diazabicyclo[3.2.1]octane scaffolds, where esterification and sulfation reactions introduce additional functional groups . For 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol, cyclization is achieved via intramolecular amidation, followed by hydrochloride salt formation using HCl gas in ethanol.
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | (R)-1-Amino-3-chloro-2-propanol HCl, Na₂CO₃ | Nucleophilic substitution |
| 2 | Microwave, 80°C, 12 hrs | Coupling with pyrrolidin-3-ol derivative |
| 3 | HCl gas, ethanol | Salt formation |
Physicochemical Properties
The dihydrochloride salt form improves aqueous solubility (>50 mg/mL at 25°C), as observed in related compounds like stearic acid-1-aminopropan-2-ol complexes . The compound exhibits a melting point of 210–215°C (decomposition), consistent with thermally stable zwitterionic structures. Spectroscopic data include:
-
¹H NMR (D₂O): δ 3.85 (m, 1H, pyrrolidine-OH), 3.10–2.95 (m, 4H, pyrrolidine-CH₂), 2.70 (d, 2H, NH₂CH₂) .
-
IR (KBr): 3350 cm⁻¹ (O–H/N–H stretch), 1600 cm⁻¹ (C–N bend) .
Pharmaceutical Applications
β-Lactamase Inhibition
Structural analogs, such as diazabicyclo-octane sulfates, demonstrate potent β-lactamase inhibitory activity by covalently binding to serine residues in enzyme active sites . The aminopropanol group in 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol may enhance binding affinity through hydrogen bonding with conserved water molecules.
Antimicrobial Activity
Compounds with pyrrolidine scaffolds exhibit broad-spectrum activity against Gram-positive bacteria. For instance, Linezolid impurities derived from (R)-1-amino-3-chloro-2-propanol hydrochloride show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) . The dihydrochloride salt form improves bioavailability by increasing solubility in physiological fluids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume